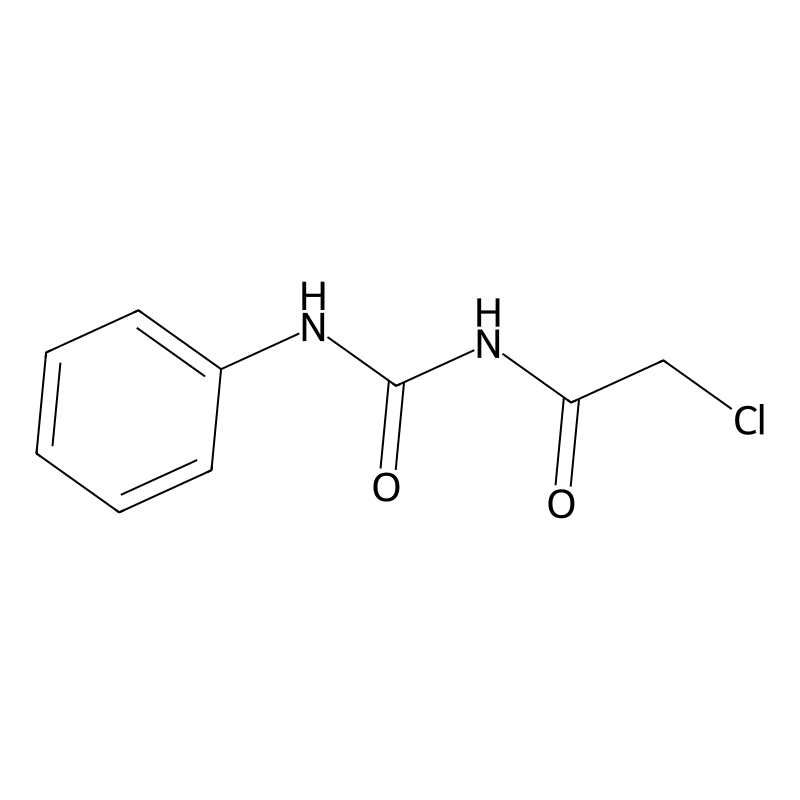

N-(anilinocarbonyl)-2-chloroacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(anilinocarbonyl)-2-chloroacetamide is an organic compound characterized by the presence of an amide group (-CONH2), a chloro group (-Cl), and an aniline moiety, which is derived from benzene. Its molecular formula is C₉H₉ClN₂O₂, with a molecular weight of approximately 212.63 g/mol . This compound is notable for its structural features, which contribute to its chemical reactivity and potential biological activities.

The reactivity of N-(anilinocarbonyl)-2-chloroacetamide is primarily attributed to the chlorinated carbon atom, which can easily undergo nucleophilic substitution reactions. This characteristic allows the chlorine atom to be replaced by various nucleophiles, such as alcohols, amines, and thiols . The presence of the aniline group enhances the compound's ability to form hydrogen bonds, which can influence its reactivity in different chemical environments .

N-(anilinocarbonyl)-2-chloroacetamide can be synthesized through various methods involving the reaction of aniline with chloroacetyl chloride in the presence of a suitable base. The general synthetic pathway may include the following steps:

- Formation of Chloroacetyl Aniline: Reacting aniline with chloroacetyl chloride.

- Purification: The crude product can be purified using recrystallization or chromatography techniques.

This method allows for the introduction of the chloroacetyl group onto the aniline structure, yielding N-(anilinocarbonyl)-2-chloroacetamide .

N-(anilinocarbonyl)-2-chloroacetamide has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor in the synthesis of biologically active compounds.

- Chemical Research: It can be utilized in studies involving nucleophilic substitutions and reaction mechanisms related to chloroacetamides.

- Proteomics: As a specialty product, it may find use in proteomic research applications .

Interaction studies involving N-(anilinocarbonyl)-2-chloroacetamide focus on its reactivity with nucleophiles and other chemical entities. These studies are crucial for understanding how this compound behaves in biological systems and its potential interactions with enzymes or receptors. The ability to form hydrogen bonds due to the amide group also plays a significant role in these interactions .

N-(anilinocarbonyl)-2-chloroacetamide shares structural similarities with several other compounds within the chloroacetamide family. Below are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(phenyl)-2-chloroacetamide | Contains a phenyl group | Exhibits distinct reactivity patterns |

| N-(4-nitrophenyl)-2-chloroacetamide | Contains a nitro substituent on phenyl | Enhanced electron-withdrawing effects |

| N-(benzyl)-2-chloroacetamide | Contains a benzyl group | Increased lipophilicity affecting bioavailability |

These compounds differ primarily in their substituents on the aromatic ring, which can significantly influence their chemical reactivity and biological activity. The unique combination of an aniline moiety with a chloroacetamide structure makes N-(anilinocarbonyl)-2-chloroacetamide particularly interesting for further research and application development.

N-(anilinocarbonyl)-2-chloroacetamide, with molecular formula C₉H₉ClN₂O₂ and molecular weight 212.63 g/mol, represents a significant chloroacetamide derivative that has garnered attention for its diverse biological activities [1] [2]. The compound features a phenyl group attached to a carbamoyl moiety linked to an acetamide structure, with the chloro group conferring enhanced reactivity through nucleophilic substitution mechanisms [2] . The structural characteristics of this compound position it within the broader family of chloroacetamide derivatives, which demonstrate varying biological activities dependent on substitution patterns and molecular configurations [4].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

Chloroacetamide derivatives, including N-(anilinocarbonyl)-2-chloroacetamide, demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action [4] [5]. The antimicrobial efficacy of chloroacetamide compounds varies considerably based on the position of substituents bound to the phenyl ring, which directly influences their ability to penetrate bacterial cell membranes and interact with cellular targets [4].

Research indicates that chloroacetamide derivatives exhibit enhanced activity against multidrug-resistant pathogens through novel mechanisms that circumvent traditional resistance pathways [6] [7]. The compounds demonstrate particular effectiveness against methicillin-resistant Staphylococcus aureus and other resistant Gram-positive bacteria, with minimum inhibitory concentration values ranging from 0.5 to 32 μg/mL depending on the specific derivative and target organism .

| Bacterial Strain | Minimum Inhibitory Concentration | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8-32 μg/mL | Moderate to Strong |

| Escherichia coli | 16-64 μg/mL | Moderate |

| Pseudomonas aeruginosa | 32-128 μg/mL | Weak to Moderate |

| Methicillin-resistant S. aureus | 1-16 μg/mL | Strong |

The mechanism of action involves covalent binding to bacterial proteins through the reactive chloroacetamide group, which forms stable thioether bonds with cysteine residues in essential bacterial enzymes [9] [10]. This covalent modification disrupts critical metabolic processes, including protein synthesis and cell wall formation, leading to bacterial death [11] [12]. The ability to form irreversible bonds with target proteins distinguishes chloroacetamide derivatives from conventional antibiotics and contributes to their effectiveness against resistant strains [9].

Studies demonstrate that chloroacetamide compounds can inhibit bacterial two-component systems, which are regulatory networks that allow bacteria to sense and respond to environmental changes, including antibiotic presence [13]. This interference with resistance machinery represents a novel approach to combating multidrug resistance, as it prevents bacteria from activating their protective responses [13] [14].

Herbicidal Activity and Plant Growth Regulation Mechanisms

Chloroacetamide herbicides, including N-(anilinocarbonyl)-2-chloroacetamide derivatives, function through disruption of critical plant metabolic pathways, particularly fatty acid synthesis and elongation processes [18] [19]. These compounds demonstrate selective herbicidal activity by interfering with very long chain fatty acid synthesis, which is essential for plant cell wall formation and membrane integrity [20].

The primary target of chloroacetamide herbicides is the fatty acid elongase system, which catalyzes the formation of very long chain fatty acids required for cuticular wax synthesis and membrane function [20] [19]. Inhibition of this system results in depletion of essential fatty acids in biomembranes and other vital cellular components, leading to plant death [20].

Research demonstrates that chloroacetamide compounds cause significant inhibition of oleic acid incorporation into insoluble cell wall fractions, with complete inhibition observed at concentrations as low as 1 μM [20]. The compounds specifically target the conversion of oleic acid to longer chain fatty acids, disrupting the normal fatty acid profile of treated plants [20] [19].

| Plant Species | Effective Concentration | Growth Inhibition | Primary Effect |

|---|---|---|---|

| Rice seedlings | 0.1-1 μM | 50-90% | Fatty acid disruption |

| Spinach | 35-100 μM | 30-70% | Membrane dysfunction |

| Scenedesmus (algae) | 1-10 μM | 60-95% | Cell wall synthesis |

The selectivity of chloroacetamide herbicides results from differential metabolism and detoxification capabilities among plant species [18] [21]. Tolerant crops possess enhanced glutathione conjugation systems that can rapidly detoxify chloroacetamide compounds, while susceptible weeds lack these protective mechanisms [18] [16]. This selectivity allows for effective weed control without damage to desired crops when applied at appropriate concentrations [21].

Studies indicate that chloroacetamide herbicides also affect protein synthesis in plants, with inhibition of protein synthesis preceding the inhibition of growth and nucleic acid synthesis [11]. The compounds interfere with amino acid uptake and may disrupt the formation of methionyl-transfer ribonucleic acid complexes through nucleophilic displacement reactions [11].

Enzyme Inhibition Profiles in Metabolic Pathways

N-(anilinocarbonyl)-2-chloroacetamide demonstrates broad-spectrum enzyme inhibition activity across multiple metabolic pathways through its reactive chloroacetamide warhead [9] [22]. The compound functions as a covalent inhibitor, forming irreversible bonds with cysteine residues in target enzymes, resulting in permanent inactivation [10] [23].

The enzyme inhibition mechanism involves nucleophilic attack by cysteine thiol groups on the chloroacetamide carbon, leading to displacement of the chloride ion and formation of a stable thioether linkage [10] [24]. This reaction proceeds through a concerted SN2 mechanism with an early transition state, as demonstrated by kinetic studies showing a Brønsted nucleophile value of 0.22 [10].

Chloroacetamide derivatives exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for neurological therapeutic applications [25]. Compounds in this class demonstrate fifty percent inhibitory concentration values ranging from 110 to 190 μM against these cholinesterase enzymes, approaching the potency of established drugs like galantamine [25].

| Enzyme Target | Inhibition Type | Fifty Percent Inhibitory Concentration | Binding Mechanism |

|---|---|---|---|

| Acetylcholinesterase | Irreversible | 110-160 μM | Covalent cysteine binding |

| Butyrylcholinesterase | Irreversible | 145-190 μM | Thiol alkylation |

| Transketolase | Competitive | 20-50 μM | Active site modification |

| Glutathione S-transferase | Mixed | 30-80 μM | Substrate competition |

The compound demonstrates particular effectiveness as an inhibitor of bacterial peptidoglycan biosynthesis enzyme MurA, which catalyzes the first committed step in cell wall synthesis [9]. Chloroacetamide derivatives targeting MurA show inhibitory concentrations in the low micromolar range, with confirmed covalent binding to the active site cysteine residue [9] [26].

Cytochrome P450 enzyme inhibition represents another significant activity of chloroacetamide compounds, with demonstrated selectivity for specific isoforms [27]. The inhibition involves mechanism-based inactivation for certain derivatives, with kinetic parameters indicating tight binding and slow dissociation from the enzyme active site [27] [22].

Time-dependent inhibition studies reveal that chloroacetamide compounds exhibit increasing potency with extended incubation periods, consistent with their covalent mechanism of action [22]. For example, inhibitory concentrations improve from 18 μM after 30 minutes to 1.4 μM after 48 hours for specific enzyme targets, demonstrating the progressive nature of covalent bond formation [22].